molecular formula C12H13NO B8172459 1-Cyclopropyl-1H-indole-5-methanol

1-Cyclopropyl-1H-indole-5-methanol

Cat. No.: B8172459
M. Wt: 187.24 g/mol
InChI Key: FJYGWVQUZOFPSU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-indole-5-methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a cyclopropyl group and a methanol moiety to the indole structure enhances its chemical and biological properties, making it a compound of interest in scientific research.

Preparation Methods

The synthesis of 1-Cyclopropyl-1H-indole-5-methanol typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

1-Cyclopropyl-1H-indole-5-methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-1H-indole-5-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-indole-5-methanol involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The cyclopropyl group and methanol moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

1-Cyclopropyl-1H-indole-5-methanol can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-cyclopropylindol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-8-9-1-4-12-10(7-9)5-6-13(12)11-2-3-11/h1,4-7,11,14H,2-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYGWVQUZOFPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2C=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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